molecular formula C20H23N3O2 B8609268 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-4-oxo-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl- CAS No. 125055-74-5

4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-4-oxo-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl-

Cat. No.: B8609268
CAS No.: 125055-74-5
M. Wt: 337.4 g/mol
InChI Key: FNVVUVJVDUVZAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-4-oxo-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl- is a useful research compound. Its molecular formula is C20H23N3O2 and its molecular weight is 337.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-4-oxo-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-4-oxo-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

125055-74-5

Molecular Formula

C20H23N3O2

Molecular Weight

337.4 g/mol

IUPAC Name

N-(1-adamantyl)-6-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C20H23N3O2/c1-12-3-2-4-17-21-11-16(19(25)23(12)17)18(24)22-20-8-13-5-14(9-20)7-15(6-13)10-20/h2-4,11,13-15H,5-10H2,1H3,(H,22,24)

InChI Key

FNVVUVJVDUVZAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC=C(C(=O)N12)C(=O)NC34CC5CC(C3)CC(C5)C4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture containing 4.08 (0.02 mole) of 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid and 3.1 ml (0.022 mol) of triethylamine in 120 ml of chloroform is cooled below -10° C. by ice-salt. A solution of 2.52 ml (0.026 mol) of methyl chloroformate in 10 ml of chloroform is dropped to the above mixture at -15° C. during 10 minutes. After stirring for 5 minutes, 3.33 g (0.022 mol) of 1-adamantanamine dissolved in 20 ml of chloroform are dropped to the above solution at -15° C. during 15 minutes. The reaction mixture is stirred below -10° C. for 1 hour, then allowed to stand overnight under cooling by ice. For working up, the reaction mixture is washed 3 times with 70 ml of 5% sodium hydrogen carbonate solution each, then 3 times with 70 ml of water each. The organic phase is dried over anhydrous sodium sulfate, filtered and evaporated to yield 4.4 g (65.2%) of the named product as pale yellow crystals after recrystallization from ethanol, m.p.: 190°-193° C.
[Compound]
Name
4.08
Quantity
0.02 mol
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reactant
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0 (± 1) mol
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reactant
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3.1 mL
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reactant
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Quantity
120 mL
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solvent
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[Compound]
Name
ice-salt
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0 (± 1) mol
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2.52 mL
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Quantity
10 mL
Type
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Reaction Step Three
Quantity
3.33 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
65.2%

Synthesis routes and methods II

Procedure details

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